molecular formula C18H21NO2S B4180981 4-methyl-N-[1-(oxolan-2-yl)ethyl]-5-phenylthiophene-2-carboxamide

4-methyl-N-[1-(oxolan-2-yl)ethyl]-5-phenylthiophene-2-carboxamide

Cat. No.: B4180981
M. Wt: 315.4 g/mol
InChI Key: NWHQRCUJWFNEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[1-(oxolan-2-yl)ethyl]-5-phenylthiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(oxolan-2-yl)ethyl]-5-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl and methyl groups. The final step involves the attachment of the tetrahydrofuran moiety through an amide bond formation. Reaction conditions often include the use of organic solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial during industrial production to minimize hazardous waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(oxolan-2-yl)ethyl]-5-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or phenyl group .

Scientific Research Applications

4-methyl-N-[1-(oxolan-2-yl)ethyl]-5-phenylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(oxolan-2-yl)ethyl]-5-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-phenyl-2-thiophenecarboxamide: Lacks the tetrahydrofuran moiety.

    5-phenyl-2-thiophenecarboxamide: Lacks both the methyl and tetrahydrofuran moieties.

    4-methyl-2-thiophenecarboxamide: Lacks the phenyl and tetrahydrofuran moieties.

Uniqueness

4-methyl-N-[1-(oxolan-2-yl)ethyl]-5-phenylthiophene-2-carboxamide is unique due to the presence of the tetrahydrofuran moiety, which can enhance its solubility and biological activity. The combination of the thiophene ring, phenyl group, and tetrahydrofuran moiety provides a unique structural framework that can interact with various biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-methyl-N-[1-(oxolan-2-yl)ethyl]-5-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-12-11-16(22-17(12)14-7-4-3-5-8-14)18(20)19-13(2)15-9-6-10-21-15/h3-5,7-8,11,13,15H,6,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHQRCUJWFNEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC(C)C2CCCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-[1-(oxolan-2-yl)ethyl]-5-phenylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[1-(oxolan-2-yl)ethyl]-5-phenylthiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
4-methyl-N-[1-(oxolan-2-yl)ethyl]-5-phenylthiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-[1-(oxolan-2-yl)ethyl]-5-phenylthiophene-2-carboxamide
Reactant of Route 5
4-methyl-N-[1-(oxolan-2-yl)ethyl]-5-phenylthiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
4-methyl-N-[1-(oxolan-2-yl)ethyl]-5-phenylthiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.